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Cat. No.: B126883

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine,
is a phenethylamine derivative of interest in various fields of chemical and pharmaceutical
research. Understanding its behavior under mass spectrometric analysis is crucial for its
identification, characterization, and quantification in complex matrices. This technical guide
provides a detailed overview of the core fragmentation patterns of N-
Methylhomoveratrylamine, based on available spectral data, focusing primarily on Electron
lonization (El) mass spectrometry.

Core Fragmentation Pathways

Under Electron lonization (El), N-Methylhomoveratrylamine undergoes characteristic
fragmentation, primarily driven by the stability of the resulting fragment ions. The molecular ion
([M]e+) is observed at a mass-to-charge ratio (m/z) of 195.[1] The fragmentation is dominated
by cleavage of the bond beta to the nitrogen atom, a process known as benzylic cleavage. This
is a favored pathway due to the formation of a resonance-stabilized benzylic cation.

The principal fragmentation pathways are:
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» Benzylic Cleavage: The most significant fragmentation route involves the cleavage of the C-
C bond between the ethylamino side chain and the dimethoxyphenyl ring. This results in the
formation of a stable, resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 152.[1]

o Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom, with the loss of the 3,4-
dimethoxyphenethyl radical, leads to the formation of the N-methylmethaniminium ion
([CH3NH=CH2]+). This fragment is observed as the base peak at m/z 44, indicating its high
stability and abundance.[1]

Quantitative Data Presentation

The relative abundance of the major ions observed in the Electron lonization mass spectrum of
N-Methylhomoveratrylamine is summarized in the table below. The base peak, the most
intense peak in the spectrum, is assigned a relative intensity of 100%.

Proposed Chemical Relative o
mlz . Significance
Fragment lon Formula Intensity (%)
Not specified,
195 [C11H17NO2]e+ C11H17NO2 ) Molecular lon
typically low
Product of
152 [CoH1102]+ CoH1102 High benzylic
cleavage
Likely
» - [CoH1002]e+ from
151 Not specified Not specified Moderate
loss of H from
m/z 152
Base Peak,
44 [C2HsN]+ C2HeN 100 product of alpha-
cleavage

Data is based on information from various sources. Precise relative intensities can vary
depending on the instrument and experimental conditions.

Experimental Protocols
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While a specific, detailed experimental protocol for the mass spectrometric analysis of N-
Methylhomoveratrylamine is not readily available in the reviewed literature, a general
procedure for the analysis of phenethylamines using Gas Chromatography-Mass Spectrometry
(GC-MS) can be adapted.

A General GC-MS Protocol for Phenethylamine Analysis:

o Sample Preparation:

o Dissolve a small amount of the N-Methylhomoveratrylamine standard or sample extract
in a suitable volatile solvent (e.g., methanol, ethyl acetate).

o If necessary, perform derivatization (e.g., with trifluoroacetic anhydride) to improve
volatility and chromatographic peak shape, although this is not always required for
secondary amines.

e |nstrumentation:

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e GC Conditions (Typical):

o Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-
methylpolysiloxane).

o Injector Temperature: 250-280 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 70-100 °C), hold for a few
minutes, then ramp up to a final temperature of 280-300 °C.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions (Typical):

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.
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o lon Source Temperature: 230 °C.

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathways of N-
Methylhomoveratrylamine.
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Caption: Primary EIl fragmentation pathways of N-Methylhomoveratrylamine.
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General GC-MS Workflow for N-Methylhomoveratrylamine Analysis
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Caption: A generalized workflow for the GC-MS analysis of N-Methylhomoveratrylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b126883#mass-spectrometry-fragmentation-of-n-
methylhomoveratrylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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